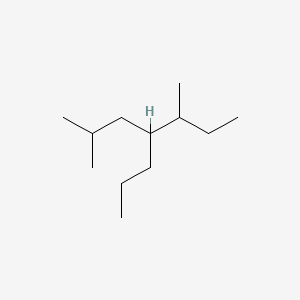
2,5-Dimethyl-4-propylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-propylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with methyl groups attached to the second and fifth carbon atoms and a propyl group attached to the fourth carbon atom. This compound is part of the larger family of branched alkanes, which are known for their varied physical and chemical properties compared to their straight-chain counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-propylheptane can be achieved through several methods. One common approach involves the alkylation of a heptane derivative with appropriate alkyl halides under the presence of a strong base. For instance, starting with 2,5-dimethylheptane, a propyl group can be introduced at the fourth carbon using propyl bromide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the alkylation reactions at elevated temperatures and pressures, ensuring high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-propylheptane, like other alkanes, primarily undergoes substitution and oxidation reactions.
Substitution Reactions: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat.
Oxidation Reactions: Combustion is a typical oxidation reaction for alkanes, where the compound reacts with oxygen to produce carbon dioxide and water.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Combustion: Excess oxygen at high temperatures.
Major Products
Halogenation: Produces halogenated derivatives such as this compound chloride.
Combustion: Produces carbon dioxide and water.
Scientific Research Applications
2,5-Dimethyl-4-propylheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its role in drug delivery systems where hydrophobic interactions are crucial.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-propylheptane in chemical reactions involves the breaking and forming of covalent bonds. In halogenation reactions, the UV light or heat provides the energy required to break the C-H bonds, allowing halogen atoms to replace hydrogen atoms. In combustion, the high temperature facilitates the reaction with oxygen, leading to the formation of carbon dioxide and water .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4-isopropylheptane
- 3-Ethyl-2,5-dimethyl-4-propylheptane
- 2,6-Dimethyl-4-propylheptane
Uniqueness
2,5-Dimethyl-4-propylheptane is unique due to its specific branching pattern, which influences its physical properties such as boiling point, melting point, and density. Compared to its isomers, it may exhibit different reactivity and stability in chemical reactions .
Properties
CAS No. |
62185-32-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,5-dimethyl-4-propylheptane |
InChI |
InChI=1S/C12H26/c1-6-8-12(9-10(3)4)11(5)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
PJXVVWKRCASATD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 12-[(2S,5S)-5-ethyloxolan-2-yl]dodecanoate](/img/structure/B14542982.png)
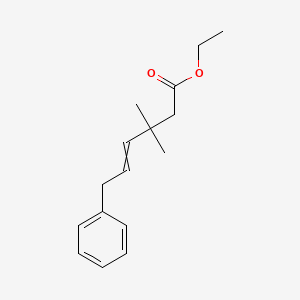
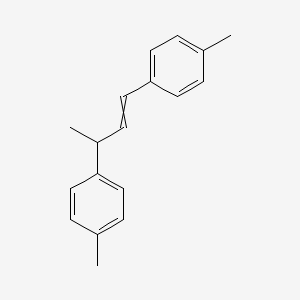

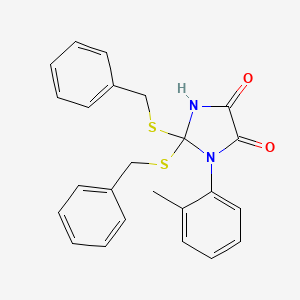
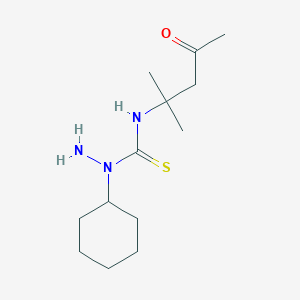
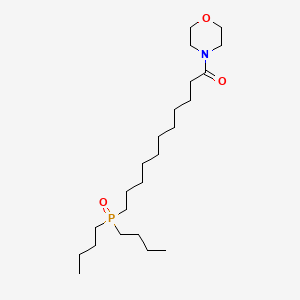
![4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate](/img/structure/B14543010.png)
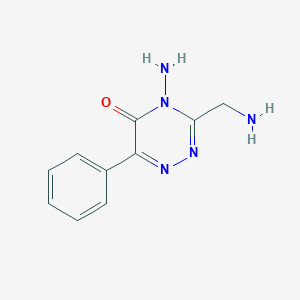
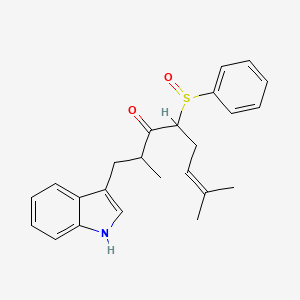
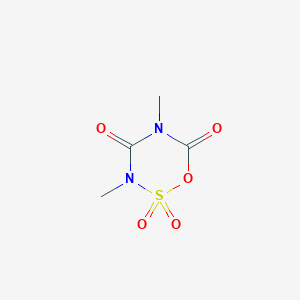
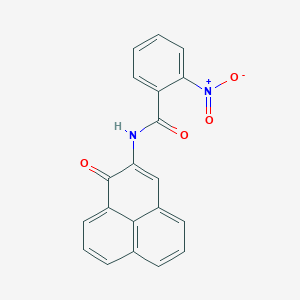
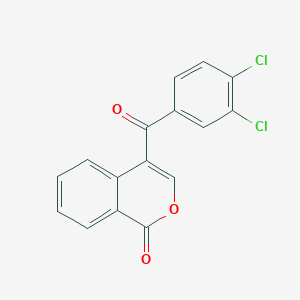
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline](/img/structure/B14543042.png)
